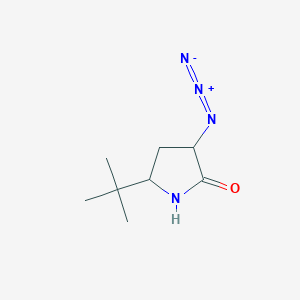

3-Azido-5-tert-butylpyrrolidin-2-one

Beschreibung

3-Azido-5-tert-butylpyrrolidin-2-one is a pyrrolidinone derivative featuring an azide (-N₃) group at position 3 and a bulky tert-butyl (-C(CH₃)₃) group at position 4. Pyrrolidinones, five-membered lactams, are versatile scaffolds in organic synthesis due to their ring strain and functionalizability. This compound is primarily utilized as a building block in pharmaceutical and materials science research, though specific applications remain under exploration.

Eigenschaften

IUPAC Name |

3-azido-5-tert-butylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)6-4-5(11-12-9)7(13)10-6/h5-6H,4H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWXFRVPIGPBIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C(=O)N1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

One common method is the diazotization of an amine precursor followed by azidation using sodium azide as the azide ion source . This two-step reaction is efficient and widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

3-Azido-5-tert-butylpyrrolidin-2-one undergoes various chemical reactions due to the presence of the reactive azido group. Some of the common reactions include:

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

These reactions are typically carried out under mild conditions, making 3-Azido-5-tert-butylpyrrolidin-2-one a versatile intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

3-Azido-5-tert-butylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is utilized in the development of molecular probes and bioorthogonal chemistry.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of high-performance materials and polymers.

Wirkmechanismus

The mechanism of action of 3-Azido-5-tert-butylpyrrolidin-2-one is primarily attributed to the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets . These interactions can modulate biological pathways, making the compound useful in drug development and molecular biology .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Functional Group Comparison

The azide and tert-butyl groups in 3-Azido-5-tert-butylpyrrolidin-2-one are critical to its reactivity. Below is a comparison with analogs sharing these features:

Table 1: Functional Group and Structural Comparison

Key Observations:

- Azide Reactivity : AZT’s azide is integral to its mechanism as a DNA chain terminator , whereas the azide in 3-Azido-5-tert-butylpyrrolidin-2-one is tailored for cycloaddition reactions.

- Steric Effects: The tert-butyl group in the target compound reduces ring strain and may slow reaction kinetics compared to non-bulky analogs. In pyridine derivatives (e.g., ), tert-butyl groups enhance steric shielding, directing regioselectivity in cross-coupling reactions.

Electronic and Steric Influence

- Pyrrolidinone vs. Pyridine: The pyrrolidinone core is less aromatic than pyridine, increasing susceptibility to nucleophilic attack. This contrasts with pyridine derivatives (), where aromaticity stabilizes intermediates.

- tert-Butyl Placement : In 3-Azido-5-tert-butylpyrrolidin-2-one, the tert-butyl group at position 5 may hinder axial approaches to the lactam carbonyl, altering reaction pathways.

Azide-Functionalized Compounds

- AZT (): Demonstrated efficacy in HIV treatment via azide-mediated termination of viral DNA synthesis .

- Click Chemistry Utility : The target compound’s azide is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone in bioconjugation and polymer chemistry.

tert-Butyl-Modified Scaffolds

- Pyridine Derivatives () : tert-Butyl groups in pyridine ligands improve catalytic performance by stabilizing metal centers . In the target compound, the tert-butyl group may similarly enhance stability during storage or reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.